molecular formula C19H22N2O2 B590771 6-Allyldihydronorisolysergic Acid Methyl Ester CAS No. 86891-16-9

6-Allyldihydronorisolysergic Acid Methyl Ester

Cat. No.: B590771
CAS No.: 86891-16-9
M. Wt: 310.397
InChI Key: IACRGBGBDYCBKO-YSVLISHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 6-Allyldihydronorisolysergic Acid Methyl Ester involves several steps, typically starting from lysergic acid. The synthetic route includes the allylation of lysergic acid followed by esterification to form the final product. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

6-Allyldihydronorisolysergic Acid Methyl Ester undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the type of reaction and the conditions employed.

Scientific Research Applications

6-Allyldihydronorisolysergic Acid Methyl Ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Allyldihydronorisolysergic Acid Methyl Ester involves its interaction with dopamine receptors in the brain. It acts as an agonist or antagonist, depending on the specific receptor subtype, and modulates neurotransmission. The molecular targets include various dopamine receptor subtypes, and the pathways involved are related to the regulation of mood, cognition, and motor functions .

Comparison with Similar Compounds

6-Allyldihydronorisolysergic Acid Methyl Ester can be compared with other lysergic acid derivatives such as:

Properties

IUPAC Name

methyl (6aR,9S,10aR)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-3-7-21-11-13(19(22)23-2)8-15-14-5-4-6-16-18(14)12(10-20-16)9-17(15)21/h3-6,10,13,15,17,20H,1,7-9,11H2,2H3/t13-,15+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACRGBGBDYCBKO-YSVLISHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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